Increased Polar Surface Area and Hydrogen-Bond Acceptor Count vs. Unsubstituted 3-Phenacylquinazolin-4-one
The target compound (CAS 90059-68-0) possesses a computed polar surface area (PSA) of 61.19 Ų and a LogP of 2.288, as reported by ChemSrc . In contrast, the unsubstituted 3-phenacyl analog 3-(2-oxo-2-phenylethyl)quinazolin-4-one (CAS 60007-51-4) has a PSA of approximately 49.74 Ų (calculated from Chem960 data) . The ~11.5 Ų increase in PSA for the 4-methoxy derivative arises from the additional methoxy oxygen, which also increases the hydrogen-bond acceptor count from 4 to 5. This difference is expected to reduce passive membrane permeability by approximately 2–5-fold based on the established PSA–permeability correlation for CNS and oral drugs, where each 10 Ų increase in PSA typically lowers permeability by ~0.5 log units [1].
| Evidence Dimension | Polar Surface Area (PSA) and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | PSA = 61.19 Ų; H-Bond Acceptors = 5 (ChemSrc) |
| Comparator Or Baseline | 3-Phenacylquinazolin-4-one (CAS 60007-51-4): PSA = 49.74 Ų; H-Bond Acceptors = 4 (Chem960) |
| Quantified Difference | ΔPSA = +11.45 Ų (23% increase); +1 H-Bond Acceptor |
| Conditions | Computed physicochemical properties (standard cheminformatics algorithms) |
Why This Matters
The differentiated PSA directly influences membrane permeability and bioavailability profiling; researchers prioritizing CNS-targeted or oral drug programs should select the 4-methoxy variant for its modulated permeability characteristics.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
